1-ethyltetrahydro-2(1H)-pyrimidinone

Organic Synthesis Solvent Selection Physical Chemistry

Scaling reactions with DMPU increasingly triggers regulatory friction due to its H361 reproductive toxicity classification, raising EHS compliance costs and limiting use in regulated process development. 1-Ethyltetrahydro-2(1H)-pyrimidinone provides a structurally analogous cyclic urea solvent with a measurably milder hazard profile, eliminating the reprotoxicity signal while preserving high-boiling polar aprotic solvency. • Boiling point 247 °C; LogP 0.19 - enhanced aqueous workup compatibility vs DMPU • GHS: Harmful/Irritant (H302/H315/H319/H335); no H361 or H360 classification • Suited for non-aqueous Li-battery electrolyte formulations and water-sensitive polar reactions

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 66639-75-6
Cat. No. B1288736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyltetrahydro-2(1H)-pyrimidinone
CAS66639-75-6
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCN1CCCNC1=O
InChIInChI=1S/C6H12N2O/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9)
InChIKeyDBSPZYVXETVRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyltetrahydro-2(1H)-pyrimidinone: Properties & Procurement


1-Ethyltetrahydro-2(1H)-pyrimidinone (CAS 66639-75-6) is a cyclic urea derivative belonging to the tetrahydropyrimidinone class . It is a heterocyclic organic compound with the molecular formula C6H12N2O and a molar mass of 128.17 g/mol . As a polar aprotic solvent, it finds utility in organic synthesis and as a potential component in electrolyte formulations [1].

Workflow High-boiling polar aprotic solvent for organic synthesis
Selection More hydrophilic than DMPU; supports aqueous biphasic workups
Use Context Electrolyte research and process development screening

1-Ethyltetrahydro-2(1H)-pyrimidinone: Substitution Risks


While 1-ethyltetrahydro-2(1H)-pyrimidinone shares the same core cyclic urea structure and molecular formula as its close analog, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, CAS 7226-23-5) [1], their substitution is not straightforward. The presence of an ethyl group versus two methyl groups in DMPU [2] can alter key physicochemical properties such as basicity, dipole moment, and steric bulk. These differences can significantly impact reaction outcomes, including reaction rates, selectivity, and the solubility of specific substrates or polymers [3]. Therefore, assuming interchangeable performance without empirical verification poses a significant risk to experimental reproducibility and process optimization.

Target
1-Ethyltetrahydro-2(1H)-pyrimidinone
Ethyl substitution; lower steric bulk; differentiated basicity
DMPU (Analog)
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Dimethyl substitution; established solvent baseline
Substitution may alter solvation, reaction kinetics, and selectivity. Direct interchange requires experimental verification.

1-Ethyltetrahydro-2(1H)-pyrimidinone: Evidence Comparison


Boiling Point & Density vs. DMPU

1-Ethyltetrahydro-2(1H)-pyrimidinone and its close analog DMPU share nearly identical boiling points and densities. The target compound has a reported boiling point of 247 °C and a density of 1.064 g/cm³ , while DMPU is reported with a boiling point of 246.5 °C and a density of 1.064 g/cm³ [1]. This indicates that their bulk thermal and volumetric properties are highly similar, suggesting they may be interchangeable from a basic physical property standpoint.

Boiling Point & Density
Cross-study comparable
Target 247 °C, 1.064 g/cm³
DMPU 246.5 °C, 1.064 g/cm³
Near-identical bulk physical properties
Differentiation arises from molecular-level interactions
Organic Synthesis Solvent Selection Physical Chemistry

Lipophilicity: LogP vs. DMPU

The target compound, 1-ethyltetrahydro-2(1H)-pyrimidinone, has a reported LogP value of 0.19 . This is notably lower than the predicted LogP for DMPU, which is approximately 0.5 . This quantitative difference indicates that the target compound is more hydrophilic than its dimethylated analog, which could influence its solubility in aqueous mixtures and its partitioning behavior in biphasic systems.

Lipophilicity (LogP)
Class-level inference
0.19
Indicates higher hydrophilicity vs. DMPU (Δ -0.31)
Supports selection for aqueous workup compatibility
Medicinal Chemistry ADME Solvent Design

Hazard Statements vs. DMPU

The target compound's hazard classification, as per GHS, includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . DMPU carries more severe hazard statements, including H318 (Causes serious eye damage) and H361f (Suspected of damaging fertility) [1]. This indicates a potentially lower acute toxicity and a less severe reproductive hazard profile for 1-ethyltetrahydro-2(1H)-pyrimidinone.

Hazard Statements (GHS)
Direct comparison
Target H302, H315, H319, H335
DMPU H302, H318, H361f
Differentiated hazard profile; target lacks H318, H361f
May simplify handling and regulatory assessment
Chemical Safety Regulatory Compliance Laboratory Safety

1-Ethyltetrahydro-2(1H)-pyrimidinone: Application Scenarios


Polar Aprotic Solvent in Organic Synthesis

1-Ethyltetrahydro-2(1H)-pyrimidinone is best suited as a high-boiling (247 °C) polar aprotic solvent for organic reactions where a more hydrophilic environment (LogP = 0.19) is beneficial, such as in reactions involving water-sensitive but polar reagents, or where partitioning into an aqueous phase during workup is desired. This makes it a potential alternative to DMPU in specific synthetic routes .

Research Tool for Electrolyte Formulation

Given its classification as a pyrimidine-based compound and its potential use in non-aqueous electrolytes for lithium secondary batteries , this compound is ideal for research and development in advanced battery technologies. Its specific solvation properties and interaction with lithium salts could be explored to improve electrolyte stability or performance [1].

Safer DMPU Alternative for Scale-Up Processes

The comparative safety data indicates that 1-ethyltetrahydro-2(1H)-pyrimidinone may be a preferable solvent for process development and scale-up, particularly in settings where the reproductive toxicity concerns associated with DMPU are a significant barrier . Its less severe hazard profile could simplify regulatory approval and lower the cost of implementation for large-scale synthesis [1].

Application
Selection Property
Validation Focus
Hydrophilic Polar Aprotic Synthesis
Low lipophilicity polar aprotic solvation
Aqueous workup and polar substrate solubility
Lithium Battery Electrolyte R&D
High dielectric constant and Li⁺ solvation
Electrolyte stability and cycling performance
DMPU Replacement for Scale-Up
Milder hazard classification vs. DMPU
Process safety evaluation and regulatory review

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